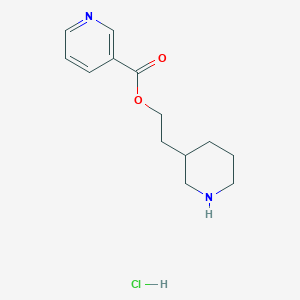

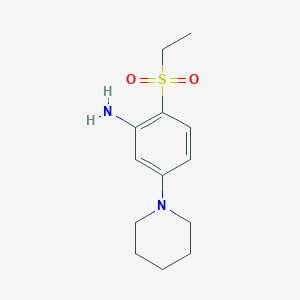

N-(3-methylphenyl)guanidine nitrate

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of guanidines, which would include “N-(3-methylphenyl)guanidine nitrate”, involves the reaction of an amine with an activated guanidine precursor followed by deprotection to yield the corresponding free guanidine . Thiourea derivatives as guanidylating agents have been widely used as guanidine precursors using coupling reagents or metal-catalyzed guanidylation .Chemical Reactions Analysis

The decomposition of guanidine nitrate, a related compound, is not initiated in the condensed phase as the guanidinium cation and the nitrate anion are highly stable . The most likely mechanism involves isomerization of guanidine nitrate followed by a proton transfer in the gas phase to yield nitric acid and guanidine .Wissenschaftliche Forschungsanwendungen

Ferroelectricity and Semiconducting Properties

Guanidinium nitrate, a compound similar to N-(3-methylphenyl)guanidine nitrate, has been described as a ferroelectric semiconducting organic crystal with exceptional actuating properties . This suggests that N-(3-methylphenyl)guanidine nitrate could potentially exhibit similar properties and be used in applications that require ferroelectric or semiconducting materials .

Materials Science

The extraordinary properties of materials during their phase transitions are exciting from the perspectives of scientific research and new applications . Guanidinium nitrate, for example, has been studied for its phase transition properties . N-(3-methylphenyl)guanidine nitrate could potentially have similar properties, making it a subject of interest in materials science .

Natural Products Chemistry

Guanidine groups are found in a variety of natural products, including nonribosomal peptides, alkaloids, terpenes, polyketides, and shikimic acid derivatives . N-(3-methylphenyl)guanidine nitrate could potentially be used in the synthesis of these natural products .

Biosynthesis

The biosynthesis of secondary metabolites bearing a guanidine group is a topic of interest in natural products chemistry . N-(3-methylphenyl)guanidine nitrate could potentially be used as a starting material or intermediate in these biosynthetic pathways .

Synthesis of Guanidines

N-(3-methylphenyl)guanidine nitrate could potentially be used in the synthesis of other guanidines . Guanidines are a class of organic compounds that have a variety of applications in medicinal chemistry, materials science, and other fields .

Medicinal Chemistry

Given the presence of guanidine groups in a variety of biologically active compounds, N-(3-methylphenyl)guanidine nitrate could potentially be used in the synthesis of new drugs or therapeutic agents .

Wirkmechanismus

The mechanism of action of nitrates, which would include “N-(3-methylphenyl)guanidine nitrate”, involves nitrate-induced vasodilation at the cellular level by the activation of the enzyme soluble guanylyl cyclase on nitrate-derived nitric oxide (NO), leading to increased bioavailability of cyclic guanosine-3′,-5′-monophosphate (cGMP) and activation of cGMP-dependent protein kinases .

Safety and Hazards

Zukünftige Richtungen

The degradation of guanidine nitrate upon exposure to nitrogen oxide gases has been studied . This research could potentially be extended to “N-(3-methylphenyl)guanidine nitrate”. The transition from guanidine nitrate to ammonium nitrate was observed with powder X-ray diffraction analysis . This altered exothermic and pressure-release behavior is expected to affect the performance of guanidine nitrate-based pyrotechnics .

Eigenschaften

IUPAC Name |

2-(3-methylphenyl)guanidine;nitric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3.HNO3/c1-6-3-2-4-7(5-6)11-8(9)10;2-1(3)4/h2-5H,1H3,(H4,9,10,11);(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYYHRNKYDPISDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

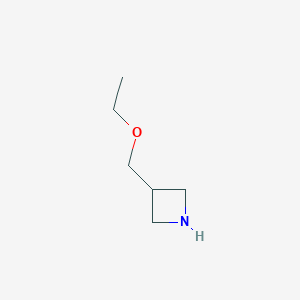

CC1=CC(=CC=C1)N=C(N)N.[N+](=O)(O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-methylphenyl)guanidine nitrate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

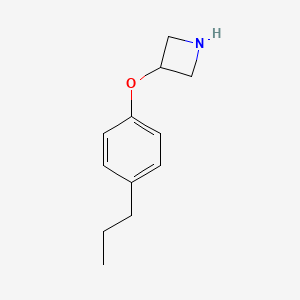

![2-[(2-Hydroxy-1,1-dimethylethyl)amino]-nicotinic acid](/img/structure/B1392422.png)

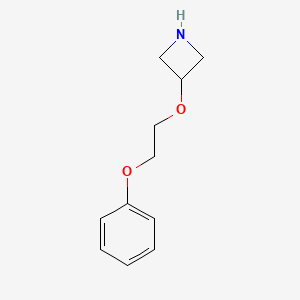

![3-[(4-Isopropylbenzyl)oxy]azetidine](/img/structure/B1392434.png)